(Z)-3-(6-chloro-2H-chromen-3-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide

Description

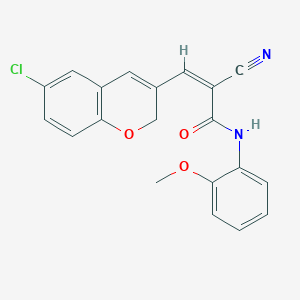

This compound features a Z-configured α,β-unsaturated cyanoenamide core linked to a 6-chloro-2H-chromen-3-yl group and a 2-methoxyphenylamide moiety. This structural framework is common in medicinal chemistry, particularly in kinase inhibitors and GPCR modulators, due to its planar, conjugated system and capacity for diverse substitution patterns .

Properties

IUPAC Name |

(Z)-3-(6-chloro-2H-chromen-3-yl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O3/c1-25-19-5-3-2-4-17(19)23-20(24)15(11-22)9-13-8-14-10-16(21)6-7-18(14)26-12-13/h2-10H,12H2,1H3,(H,23,24)/b15-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNAGHGTNNDPPJ-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=CC2=CC3=C(C=CC(=C3)Cl)OC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)/C(=C\C2=CC3=C(C=CC(=C3)Cl)OC2)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Chromenone-Based Analogs

Compound 1 (2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide) shares the cyanoenamide backbone but replaces the 6-chloro-2H-chromen-3-yl group with a 4-oxo-chromen-3-yl moiety. The ketone at position 4 increases polarity and may reduce membrane permeability compared to the chloro-substituted chromene in the target compound.

Compound 4 (5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfido-6-thioxo-2-(4-methoxyphenyl)-1,3,2-diazaphosphinan-4-one) introduces a diazaphosphinane ring and sulfur substituents. This modification significantly increases molecular weight (MW = ~450–500 g/mol vs. 442.1 g/mol for the target compound) and introduces thiophilic reactivity, which may limit stability in biological systems .

Cyanoenamide Derivatives with Aromatic Substitutions

XCT790 ((E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide) shares the cyanoenamide core but replaces the chromene group with a trifluoromethyl-substituted thiadiazole. The trifluoromethyl groups enhance lipophilicity (logP ~4.5 vs. ~3.8 for the target compound) and metabolic stability, making XCT790 more suitable for in vivo applications. However, its E-isomer configuration may reduce planarity and π-π stacking efficiency compared to the Z-isomer of the target compound .

ZINC96401944 ((Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide) substitutes the chromene with a brominated benzyloxy group and a trimethylphenylamide. The bromine atom increases molecular weight (MW = 522.7 g/mol vs. The trimethylphenyl group introduces steric hindrance, which may affect binding to flat binding pockets .

Chloro- and Methoxy-Substituted Analogs

(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide (CAS 940808-11-7) replaces the chromene with a 3-chloro-4,5-dimethoxyphenyl group and a 3-methoxypropylamide. The additional methoxy groups increase hydrophilicity (clogP ~2.1 vs. ~3.8 for the target compound) and may enhance water solubility.

Research Findings and Implications

- Electron-Withdrawing vs.

- Stereochemical Considerations : The Z-configuration in the target compound ensures optimal planarity for π-π interactions, a feature absent in E-isomers like XCT790 .

- Solubility vs. Bioavailability : Compounds with additional methoxy groups (e.g., CAS 940808-11-7) exhibit improved aqueous solubility but may suffer from reduced membrane permeability due to increased polarity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.